

Application Notes and Protocols for UNC-2170 in Class Switch Recombination Assays

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Compound of Interest

Compound Name: UNC-2170

Cat. No.: B15588066

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoglobulin (Ig) class switch recombination (CSR) is a crucial biological process in mature B lymphocytes that allows for the diversification of antibody effector functions. This is achieved by replacing the constant region of the immunoglobulin heavy chain from IgM to IgG, IgE, or IgA, while maintaining the antigen-binding variable region. The process is initiated by activation-induced cytidine deaminase (AID), which creates DNA double-strand breaks (DSBs) in the switch (S) regions of the immunoglobulin heavy chain locus. The repair of these DSBs, primarily through the non-homologous end joining (NHEJ) pathway, is critical for successful CSR.

One of the key proteins involved in the NHEJ pathway is p53-binding protein 1 (53BP1). 53BP1 is recruited to the sites of DSBs and plays a vital role in protecting the broken DNA ends from resection, thereby promoting their joining. The small molecule **UNC-2170** is an inhibitor of 53BP1. By binding to the tandem Tudor domain of 53BP1, **UNC-2170** competitively inhibits the interaction of 53BP1 with methylated histones at the sites of DNA damage, thereby disrupting its function in DNA repair. This inhibitory action makes **UNC-2170** a valuable tool for studying the role of 53BP1 in various cellular processes, including CSR. In B cells, inhibition of 53BP1 by **UNC-2170** has been shown to impair class switch recombination, phenocopying the effects observed in 53BP1-deficient B cells.

These application notes provide a detailed protocol for utilizing **UNC-2170** in an in vitro class switch recombination assay using murine splenic B cells.

Data Presentation

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